molecular formula C12H17NO4S B1659231 Sarcosine, N-(p-tolylsulfonyl)-, ethyl ester CAS No. 63981-18-0

Sarcosine, N-(p-tolylsulfonyl)-, ethyl ester

Cat. No.: B1659231
CAS No.: 63981-18-0
M. Wt: 271.33 g/mol
InChI Key: STQSAMLGXIXZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarcosine, N-(p-tolylsulfonyl)-, ethyl ester is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

63981-18-0

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

ethyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C12H17NO4S/c1-4-17-12(14)9-13(3)18(15,16)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3

InChI Key

STQSAMLGXIXZAC-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C

63981-18-0

sequence

G

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ice cold suspension of sarcosine ethyl ester hydrochloride salt (3.1 g, 20 mmol) in CH2Cl2 (150 mL) was sequentially treated with triethyl amine (4.45 g, 44 mmol) and tosyl chloride (4.19 g, 22 mmol) and stirred for 1 h, after which time the ice bath was removed, and the reaction was allowed to stir for an additional 1 h. The reaction mixture was then partitioned between water and CH2Cl2 and the organic extract was washed with brine, dried, filtered, and concentrated to give 5.7 g of the title compound as a white solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
Quantity
4.19 g
Type
reactant
Reaction Step Two

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